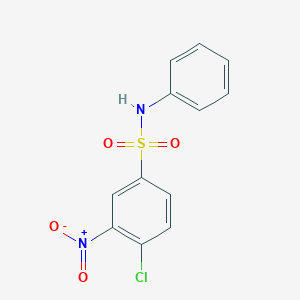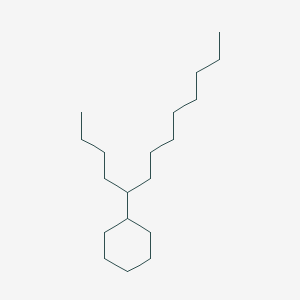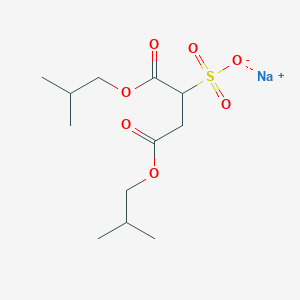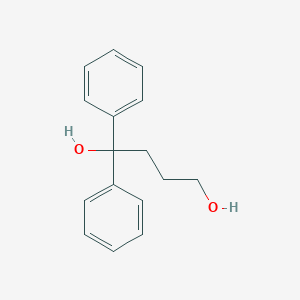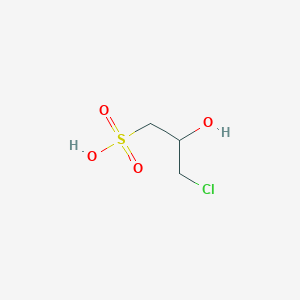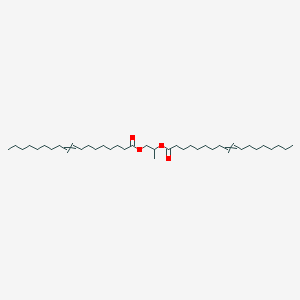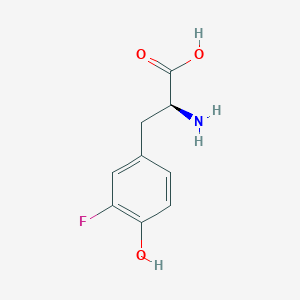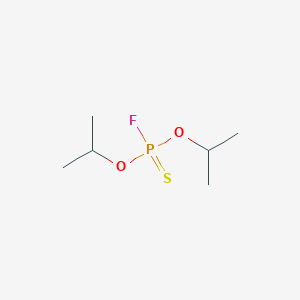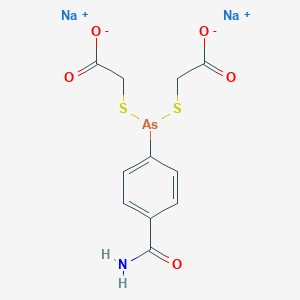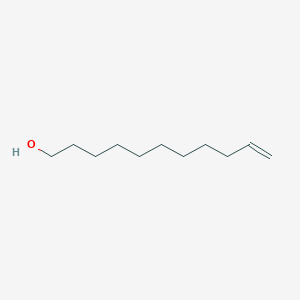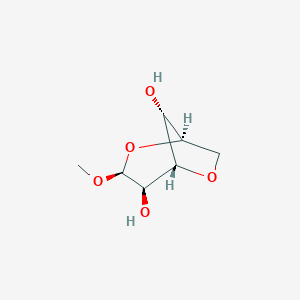
Methyl 3,6-anhydro-α-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-anhydro-α-D-glucopyranoside, also known as MAG, is a monosaccharide derivative that has gained significant attention in scientific research due to its unique properties. MAG has a cyclic structure with a six-membered ring and an oxygen atom in the ring. It is a white crystalline powder with a slightly sweet taste and is soluble in water. MAG has been studied extensively for its potential applications in various fields, including pharmaceuticals, food, and biotechnology.
作用機序
The mechanism of action of Methyl 3,6-anhydro-α-D-glucopyranoside is not fully understood. However, it is believed that Methyl 3,6-anhydro-α-D-glucopyranoside exerts its biological effects by interacting with specific receptors and enzymes in the body. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
生化学的および生理学的効果
Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have various biochemical and physiological effects. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to have prebiotic effects by promoting the growth of beneficial bacteria in the gut. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have cryoprotective effects by protecting cells and tissues from damage during freezing and thawing.
実験室実験の利点と制限
Methyl 3,6-anhydro-α-D-glucopyranoside has several advantages for use in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside is relatively easy to synthesize and is readily available. Methyl 3,6-anhydro-α-D-glucopyranoside is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of Methyl 3,6-anhydro-α-D-glucopyranoside in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside has a relatively low solubility in water, which can limit its use in aqueous solutions. Methyl 3,6-anhydro-α-D-glucopyranoside is also relatively expensive compared to other monosaccharide derivatives.
将来の方向性
There are several future directions for research on Methyl 3,6-anhydro-α-D-glucopyranoside. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of inflammatory and neoplastic diseases. Another potential direction is to investigate the prebiotic effects of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to optimize the synthesis of Methyl 3,6-anhydro-α-D-glucopyranoside and to reduce its cost, making it more accessible for use in various applications.
合成法
Methyl 3,6-anhydro-α-D-glucopyranoside can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce Methyl 3,6-anhydro-α-D-glucopyranoside through fermentation.
科学的研究の応用
Methyl 3,6-anhydro-α-D-glucopyranoside has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and biotechnology. In the pharmaceutical industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues. In the food industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use as a low-calorie sweetener and as a prebiotic. In biotechnology, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use in the production of biofuels and other bioproducts.
特性
CAS番号 |
13407-60-8 |
|---|---|
製品名 |
Methyl 3,6-anhydro-α-D-glucopyranoside |
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChIキー |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
正規SMILES |
COC1C(C2C(C(O1)CO2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



